molecular formula C13H20O3 B113931 Vomifoliol CAS No. 23526-45-6

Vomifoliol

Cat. No. B113931
CAS RN: 23526-45-6
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-KOIHBYQTSA-N
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Description

Vomifoliol Description

Vomifoliol is a compound related to abscisic acid (ABA), distinguished by the absence of the 2,4-pentadiene sidechain. It has been found in various plant families and exhibits biological activities such as influencing stomatal closure in plants . Vomifoliol is a natural sesquiterpene compound and has been identified as a secondary metabolite in different species, including apple fruit , mangrove plants , and Tarenna obtusifolia . It has also been isolated from the roots of "kidney bean" (Phaseolus vulgaris L.) .

Synthesis Analysis

The synthesis of vomifoliol has been approached

Scientific Research Applications

Isolation and Structural Elucidation

  • Vomifoliol has been isolated from various plant species, such as Echiochilon fruticosum and Lawsonia inermis. These studies focus on the isolation and structural elucidation of vomifoliol, providing foundational knowledge for further research (Hammami et al., 2004), (Siddiqui et al., 2003).

Immunomodulatory Effects

  • Vomifoliol, extracted from the mangrove plant Ceriops tagal, exhibits immunosuppressive effects by inhibiting the calcineurin enzyme and NFAT signaling pathway in vitro. This suggests its potential as a low-toxic natural immunosuppressant (Zhang et al., 2021).

Effects on Plant Physiology

  • Vomifoliol has shown to influence stomatal aperture in plants, similar to abscisic acid, indicating its potential role in plant water regulation and stress responses (Coke et al., 2004), (Stuart & Coke, 2004).

Neuroprotective Potential

  • A study on Tarenna obtusifolia isolated vomifoliol and identified its neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma cells, suggesting its potential in treating neurodegenerative diseases (Tan et al., 2020).

Metabolic Applications

  • Research indicates that vomifoliol derivatives can act as α-glucosidase inhibitors, potentially beneficial in managing Type 2 diabetes mellitus by enhancing peripheral glucose uptake (Wang et al., 2011).

Synthesis and Chemical Studies

properties

IUPAC Name

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMCAKZRXOZLB-KOIHBYQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009964
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vomifoliol

CAS RN

23526-45-6, 50763-73-0
Record name (+)-Vomifoliol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23526-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vomifoliol, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
Y Yamano, M Ito - Chemical and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
… We report here the synthesis of optically active vomifoliol stereoisomers 1—4 (Chart 2) and … In summary, we have accomplished a synthesis of enantiomerically pure vomifoliol and …
Number of citations: 135 www.jstage.jst.go.jp
N OKAMURA, A YAGI, I NISHIOKA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… zizybeoside I (I) and II (II), zizyvoside I (IV) and II (V), and a mixture of 6, 8-di-C-glucosyl-2 (S)-naringenin and 6, 8-di-C-glucosyl-2 (R)-naringenin (compound A), together with vomifoliol …
Number of citations: 114 www.jstage.jst.go.jp
S Hammami, HB Jannet, A Bergaoui, L Ciavatta… - Molecules, 2004 - mdpi.com
A flavanone and a flavanone glycoside, together with vomifoliol, have been isolated for the first time from the aerial parts of the plant Echiochilon fruticosum and identified. Their …
Number of citations: 91 www.mdpi.com
X Zhang, G Li, Q Deng, Z Xu, J Cen, J Xu - Bioorganic & Medicinal …, 2021 - Elsevier
… concluded that vomifoliol may inhibit the immune response of Jurkat cells, and vomifoliol may use CN as the target enzyme to inhibit NFAT signaling pathway. Therefore, vomifoliol may …
Number of citations: 10 www.sciencedirect.com
I Jerković, G Hegić, Z Marijanović, D Bubalo - Molecules, 2010 - mdpi.com
The GC and GC/MS analyses of the solvent organic extractive from the stomach of the bees, having collected Mentha spp. nectar, revealed the presence of methyl syringate (6.6%), …
Number of citations: 51 www.mdpi.com
I Jerković, Z Marijanović, MM Staver - Molecules, 2011 - mdpi.com
… of the C 15 -norisoprenoid vomifoliol with high percentages in both … vomifoliol can be considered characteristic for P. mahaleb honey, but not exclusively, since we also found vomifoliol …
Number of citations: 51 www.mdpi.com
CR Strauss, B Wilson, PJ Williams - Phytochemistry, 1987 - Elsevier
… 3-Oxo-β-ionol, vomifoliol and dehydrovomifoliol were identified for the … of vomifoliol, the conjugation was with glucose, ie as roseoside. Hydrolytic studies on 3-oxo-α-ionol and vomifoliol …
Number of citations: 64 www.sciencedirect.com
L Wang, ML Xu, SK Rasmussen, MH Wang - Carbohydrate research, 2011 - Elsevier
A novel α-glucosidase inhibitor, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-d-glucopyranoside, was isolated for the first time from leaves of Diospyros Kaki and its bioactivity analyzed. …
Number of citations: 39 www.sciencedirect.com
S Hasegawa, SM Poling, VP Maier, RD Bennett - Phytochemistry, 1984 - Elsevier
… A cell-free extract exhibited vomifoliol dehydrogenase activity. This suggests that vomifoliol is most … This work suggests that the vomifoliol of plants may arise as a metabolite of ABA. The …
Number of citations: 33 www.sciencedirect.com
W Schwab, P Schreier - Phytochemistry, 1990 - Elsevier
An extract obtained from neutralized apple juice, cv Jonathan, by LC separation on Amberlite XAD resin using methanol elution was fractionated by means of rotation locular …
Number of citations: 42 www.sciencedirect.com

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